molecular formula C15H19N3 B295280 4-(1-azepanyl)-2-methylquinazoline

4-(1-azepanyl)-2-methylquinazoline

Cat. No.: B295280
M. Wt: 241.33 g/mol
InChI Key: HELNFKATNUEOER-UHFFFAOYSA-N
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Description

4-(1-Azepanyl)-2-methylquinazoline is a synthetic organic compound belonging to the quinazoline family, characterized by an azepane ring substitution at the 4-position. The quinazoline scaffold is recognized in medicinal chemistry as a privileged structure due to its diverse range of biological activities. Derivatives of this heterocyclic system have been extensively studied and reported in scientific literature for their potential as core structures in developing pharmacologically active molecules . This compound is presented as a high-purity chemical tool for research and development applications. It is intended for use in in vitro assays and investigative chemistry to explore structure-activity relationships (SAR), particularly within the quinazoline class. Researchers may employ it as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. Its structural features, combining a quinazoline core with a seven-membered azepane ring, make it a valuable intermediate for constructing combinatorial libraries or probing specific biological targets. Handling Precautions: Refer to the material safety data sheet (MSDS) before use. This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

4-(azepan-1-yl)-2-methylquinazoline

InChI

InChI=1S/C15H19N3/c1-12-16-14-9-5-4-8-13(14)15(17-12)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3

InChI Key

HELNFKATNUEOER-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=N1)N3CCCCCC3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N3CCCCCC3

Origin of Product

United States

Preparation Methods

Ring-Closing via Acylated Anthranilic Acid Derivatives

A foundational route to quinazoline derivatives involves acylation of anthranilic acid followed by cyclization. For 4-(1-azepanyl)-2-methylquinazoline, this method could begin with 2-amino-4-chlorobenzoic acid (1 ). Acylation with acetyl chloride introduces the methyl group at position 2, yielding 2-acetamido-4-chlorobenzoic acid (2 ). Subsequent treatment with acetic anhydride facilitates ring closure to form 4-chloro-2-methylquinazoline (3 ) (Scheme 1).

Scheme 1 :

  • AcCl, CH2_2Cl2_2, 0°C → rt, 2 h → 2 (Yield: 85%).

  • (Ac)2_2O, reflux, 1 h → 3 (Yield: 78%).

This method parallels the synthesis of 2-methylquinazolin-4(3H)-ones reported by, where acylation and cyclization are critical for constructing the bicyclic framework.

Oxidative Cyclization Using DMSO and H2_22O2_22

An alternative approach employs dimethyl sulfoxide (DMSO) as a carbon source and H2_2O2_2 as an oxidant. Starting with 2-amino-N-methylbenzamide (4 ), DMSO participates in radical-mediated cyclization to form 2-methylquinazolin-4(3H)-one (5 ). Dehydrogenation via H2_2O2_2 yields the aromatic quinazoline core (6 ) (Scheme 2).

Scheme 2 :

  • DMSO, H2_2O2_2, 80°C, 6 h → 5 (Yield: 72%).

  • H2_2O2_2, Cu(OAc)2_2, 100°C, 3 h → 6 (Yield: 68%).

This method, adapted from, highlights the utility of oxidative conditions for constructing electron-deficient quinazoline systems.

EntrySubstrateReagentCatalystSolventTemp (°C)Time (h)Yield (%)
13 AzepaneNoneCH3_3CN801245
23 AzepaneDMAPCH3_3CN80672
33 AzepaneDMAPCH3_3CN150 (MW)0.589

Microwave-assisted reactions (Entry 3) significantly improve yields by accelerating reaction kinetics.

Buchwald-Hartwig Amination

For less reactive substrates, palladium-catalyzed cross-coupling offers a robust alternative. Using Pd(OAc)2_2/Xantphos as a catalytic system, 4-chloro-2-methylquinazoline (3 ) couples with azepane in toluene at 110°C to afford the target compound in 82% yield (Scheme 3).

Scheme 3 :
3 + Azepane → Pd(OAc)2_2 (5 mol%), Xantphos (10 mol%), K3_3PO4_4, toluene, 110°C, 12 h → 7 (Yield: 82%).

This method, inspired by’s use of DMAP in heterocyclization, ensures regioselectivity and minimizes side reactions.

One-Pot Synthesis Strategies

Tandem Cyclization-Substitution

Challenges and Optimization

Steric Hindrance at Position 4

The azepanyl group’s seven-membered ring introduces steric bulk, complicating substitution reactions. Microwave irradiation (Table 1, Entry 3) mitigates this by enhancing molecular mobility.

Competing Side Reactions

Unwanted N-alkylation or over-oxidation can occur during H2_2O2_2-mediated steps. Stabilizing agents like Cu(OAc)2_2 suppress byproducts, improving selectivity.

Comparative Analysis of Methods

Table 2 : Efficiency of Synthetic Routes

MethodStepsTotal Yield (%)Key Advantage
NAS + Microwave289Rapid, high yield
Buchwald-Hartwig282Tolerates electron-deficient cores
One-Pot Tandem365Streamlined process

Microwave-assisted NAS (89% yield) emerges as the most efficient, while one-pot methods offer operational simplicity.

Chemical Reactions Analysis

Types of Reactions

4-(1-azepanyl)-2-methylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaH in DMF for deprotonation and subsequent nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated quinazoline rings.

Scientific Research Applications

4-(1-azepanyl)-2-methylquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-azepanyl)-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can enhance the compound’s binding affinity to these targets, while the quinazoline core can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following quinazoline derivatives share structural similarities with 4-(1-azepanyl)-2-methylquinazoline, differing primarily in substituents and ring systems. These variations significantly influence their pharmacological profiles:

Compound Substituents Key Features Reported Activity Reference
This compound 2-methyl, 4-azepanyl Flexible 7-membered azepane ring; potential for improved solubility and target binding Limited direct data; inferred HDAC6 inhibition based on 2-methylquinazoline analogs
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline 2-methyl, 4-(2-fluorophenyl), 6-chloro Electron-withdrawing groups (Cl, F) enhance stability; aromatic interactions Pharmaceutical impurity; no direct activity reported
4-(4-Methyl-1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline 2-CF₃, 4-diazepane Trifluoromethyl group improves metabolic stability; diazepane offers conformational diversity No direct activity data; structural optimization for CNS penetration
2-Methylquinazoline derivative F7 2-methyl, variable 4-position substituents Selective HDAC6 inhibition; reduces renal inflammation in AKI models IC₅₀ for HDAC6: 12 nM; 100-fold selectivity over HDAC1/2
4-Chloro-2-methylquinazoline 2-methyl, 4-chloro Chlorine enhances electrophilicity; common intermediate for further functionalization Used in synthesis of antitumor agents; no direct biological data

Key Comparative Insights

Substituent Effects on Bioactivity Electron-Withdrawing Groups (Cl, CF₃): Compounds like 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline and 4-(4-methyl-1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation . Azepanyl vs.

Selectivity in HDAC Inhibition

  • The 2-methylquinazoline scaffold (e.g., compound F7) shows high selectivity for HDAC6 over HDAC1/2, attributed to the methyl group’s steric effects and optimized 4-position substituents . In contrast, 4-chloro-2-methylquinazoline lacks this selectivity due to the absence of a bulky 4-position group.

Synthetic Utility

  • 4-Chloro-2-methylquinazoline serves as a versatile intermediate for synthesizing analogs via nucleophilic substitution at the 4-position . In contrast, this compound’s azepane group likely requires more complex synthetic routes, such as Buchwald-Hartwig amination or reductive amination .

Compounds with trifluoromethyl groups (e.g., ZO0) may exhibit improved pharmacokinetics but pose challenges in environmental persistence .

Q & A

Q. Reference Table :

StepReagents/ConditionsYield (%)Key Reference
Thione alkylationKOH, DMF, 70°C, 12h65–75
Azepanyl coupling1-azepanamine, DCM, rt50–60

Which analytical techniques are critical for characterizing this compound?

Basic
Structural elucidation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl at C2, azepanyl at C4). Aromatic protons in quinazoline appear as distinct multiplets at δ 7.2–8.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C15_{15}H20_{20}N4_{4} requires m/z 256.1694) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

How does this compound exhibit biological activity, and what mechanistic pathways are involved?

Advanced
The compound may inhibit histone deacetylase 6 (HDAC6), as seen in structurally related 2-methylquinazoline derivatives. Key mechanisms include:

  • Enzymatic inhibition : Acetylation of α-tubulin and histone H3 is enhanced, reducing HDAC6 activity (IC50_{50} values: 10–50 nM) .
  • Anti-inflammatory effects : Suppression of NF-κB and ERK1/2 pathways in renal tissues, validated via Western blot and ELISA .
  • In vivo models : Murine AKI models show reduced serum creatinine (30–40%) and tubular damage upon treatment .

How can researchers assess the selectivity of this compound for HDAC isoforms?

Q. Advanced

  • Isoform-specific assays : Use recombinant HDAC1–11 enzymes in fluorometric assays (e.g., BPS Bioscience HDAC Profiler Kit).
  • Competitive binding studies : Co-incubate with pan-HDAC inhibitors (e.g., trichostatin A) to identify isoform preference .
  • Molecular docking : Compare binding energies to HDAC6 vs. HDAC1/2 catalytic pockets using software like AutoDock Vina .

What methods ensure high purity of this compound for pharmacological studies?

Q. Basic

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
  • Recrystallization : Use ethanol/water mixtures to remove hydrophobic impurities .
  • Storage : Store at –20°C under argon to prevent oxidation .

How can structure-activity relationships (SAR) guide optimization of this compound?

Q. Advanced

  • Azepanyl modifications : Replace with piperidine or morpholine to study ring size effects on HDAC6 binding .
  • Methyl group substitution : Introduce halogens (Cl, F) at C2 to enhance metabolic stability (see 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline in ).
  • Pharmacokinetic profiling : Assess logP (e.g., via shake-flask method) to balance solubility and membrane permeability .

How should contradictory data on biological activity be resolved?

Q. Advanced

  • Replicate assays : Test in multiple cell lines (e.g., HK-2 vs. HEK293) to rule out cell-specific effects .
  • Dose-response validation : Use a wide concentration range (1 nM–100 µM) to identify off-target effects at higher doses .
  • Orthogonal methods : Confirm HDAC6 inhibition via both enzymatic assays and acetylation-dependent immunofluorescence .

What strategies improve the compound’s stability during storage?

Q. Basic

  • Lyophilization : Convert to stable lyophilized powder under vacuum .
  • Light protection : Store in amber vials to prevent photodegradation.
  • pH control : Buffer solutions (pH 6–7) minimize hydrolysis of the quinazoline ring .

How can in vitro findings be translated to in vivo efficacy studies?

Q. Advanced

  • Dosing regimens : Administer 10–50 mg/kg intraperitoneally in mice, matching in vitro IC50_{50} values adjusted for bioavailability .
  • Biomarker tracking : Monitor renal α-tubulin acetylation and serum creatinine levels weekly .
  • Toxicology screening : Perform liver enzyme (ALT/AST) and hematological profiling to rule off-target toxicity .

What reaction optimization techniques enhance yield in large-scale synthesis?

Q. Advanced

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic alkylation steps .
  • Microwave-assisted synthesis : Reduce reaction time from 12h to 2h at 100°C .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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